- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,
Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

956104-42-0 structure
Nome del prodotto:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Numero CAS:956104-42-0
MF:C6H2BrF3N2O2
MW:270.991490840912
MDL:MFCD17169962
CID:842402
PubChem ID:53486350
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- W9760
- WHTGDIMWBUVWJS-UHFFFAOYSA-N
- BCP13547
- FCH1357412
- PC48587
- AX8224887
- ST24022080
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)
- DS-1652
- DTXSID20704891
- AKOS015919553
- MFCD17169962
- SCHEMBL909398
- AC-22849
- 956104-42-0
- CS-W008873
- SY067382
-
- MDL: MFCD17169962
- Inchi: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
- Chiave InChI: WHTGDIMWBUVWJS-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O
Proprietà calcolate
- Massa esatta: 269.92500
- Massa monoisotopica: 269.92517g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 58.7
Proprietà sperimentali
- Densità: 1.879
- Punto di ebollizione: 256 ºC
- Punto di infiammabilità: 109 ºC
- PSA: 58.71000
- LogP: 3.29430
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-1g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 98% | 1g |
¥186.00 | 2024-04-24 | |
eNovation Chemicals LLC | D505889-5g |
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |
956104-42-0 | 97% | 5g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | Y1049802-5g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 5g |
$145 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-250mg |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 98% | 250mg |
¥70.00 | 2024-04-24 | |
eNovation Chemicals LLC | D505889-250mg |
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |
956104-42-0 | 97% | 250mg |
$110 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-5g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 5g |
1946.0CNY | 2021-08-04 | |
ChemScence | CS-W008873-25g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 99.78% | 25g |
$480.0 | 2022-04-26 | |
TRC | B705105-100mg |
2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine |
956104-42-0 | 100mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-50mg |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |
956104-42-0 | 97% | 50mg |
63.0CNY | 2021-08-03 | |
Matrix Scientific | 090416-1g |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+% |
956104-42-0 | 95+% | 1g |
$756.00 | 2023-09-08 |
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; rt → 110 °C; 90 - 110 °C
1.2 Reagents: Water ; cooled
1.3 neutralized
1.2 Reagents: Water ; cooled
1.3 neutralized
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; 3 h, rt → 110 °C
1.2 Reagents: Water ; pH 7, cooled
1.2 Reagents: Water ; pH 7, cooled
Riferimento
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic ActivityMolecules, 2022, 27(18),,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C
Riferimento
- Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphoric tribromide , Hydrogen bromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C
Riferimento
- Process for the preparation of apalutamide, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; 4 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
Riferimento
- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonistsEuropean Journal of Medicinal Chemistry, 2020, 192,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Phosphoric tribromide ; 8 h, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases, United States, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C
1.2 Reagents: Water ; pH 7
1.2 Reagents: Water ; pH 7
Riferimento
- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profilesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Triethylammonium bromide , Phosphoric tribromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Processes for the preparation of a diarylthiohydantoin compound, World Intellectual Property Organization, , ,
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):166.0/416.0/1320.0